molecular formula C17H27BrCl2N2O2 B4145385 1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride

1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride

Cat. No.: B4145385
M. Wt: 442.2 g/mol
InChI Key: ADUCDVPVGLMXIX-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with ethyl and phenoxy groups, which are further modified with bromine, chlorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride typically involves multiple steps, including:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-bromo-2-chloro-6-methylphenol with an appropriate ethylene oxide derivative under basic conditions to form the phenoxy intermediate.

    Etherification: The phenoxy intermediate is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to form the desired ethoxyethyl ether.

    Piperazine substitution: The ethoxyethyl ether is then reacted with 4-ethylpiperazine under suitable conditions to form the final product.

    Hydrochloride formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and piperazine moieties.

    Hydrolysis: The ether linkages in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogens with other functional groups, while oxidation can result in the formation of quinones or other oxidized derivatives.

Scientific Research Applications

1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens and the piperazine ring can influence its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-bromo-2-chloro-6-methylphenoxy)ethyl)piperidine
  • 1-(2-(4-bromo-2-chloro-6-methylphenoxy)ethyl)pyrrolidine
  • 1-(2-(4-bromo-2-chloro-6-methylphenoxy)ethyl)morpholine

Uniqueness

1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride is unique due to the specific combination of functional groups and the presence of the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-[2-(4-bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrClN2O2.ClH/c1-3-20-4-6-21(7-5-20)8-9-22-10-11-23-17-14(2)12-15(18)13-16(17)19;/h12-13H,3-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUCDVPVGLMXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOCCOC2=C(C=C(C=C2C)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride
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1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride
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1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride
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1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride
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1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride
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1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride

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